2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes multiple aromatic rings and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent attachment of the phenyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Attachment of Chlorophenyl Groups: This step may involve electrophilic aromatic substitution reactions, where chlorophenyl groups are introduced to the benzoxazole ring.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target protein. This interaction can modulate various biological pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenol: A simpler compound with similar halogen substituents but lacking the benzoxazole ring.
6-methylbenzoxazole: Contains the benzoxazole ring but lacks the chlorophenyl groups.
4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenol: Similar structure but with fewer chlorine atoms.
Uniqueness
2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of multiple aromatic rings and halogen substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H13Cl3N2O2 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2,4-dichloro-6-[[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-2-5-18-19(6-11)28-21(26-18)15-9-14(3-4-16(15)23)25-10-12-7-13(22)8-17(24)20(12)27/h2-10,27H,1H3 |
InChI Key |
ALHZOSKMWSDBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)Cl |
Origin of Product |
United States |
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